Dichlorobis(urea-N)palladium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

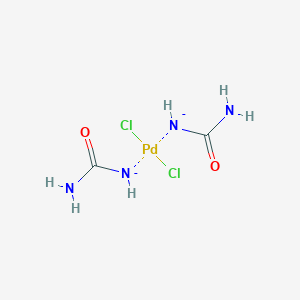

Dichlorobis(urea-N)palladium is a coordination compound where palladium is bonded to two chloride ions and two urea molecules through nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(urea-N)palladium can be synthesized by reacting palladium(II) chloride with urea in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of urea. The mixture is then stirred at room temperature until the reaction is complete. The resulting product is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Oxidation and Reduction Reactions: Palladium in the compound can undergo oxidation or reduction, changing its oxidation state and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .

Scientific Research Applications

Dichlorobis(urea-N)palladium has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including carbonylation and cross-coupling reactions.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Biological Research: Research is ongoing to explore its potential biological activities and applications in medicine.

Mechanism of Action

The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Dichlorobis(dimethylsulfoxide-O)copper(II): Similar in structure but involves copper instead of palladium.

Dichlorobis(ethylanthranilatonicotinamide)zinc(II): Another coordination compound with zinc instead of palladium.

Uniqueness

Dichlorobis(urea-N)palladium is unique due to its specific coordination environment and the presence of urea ligands. This gives it distinct reactivity and catalytic properties compared to other similar compounds .

Biological Activity

Dichlorobis(urea-N)palladium is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving palladium salts and urea derivatives. The typical reaction involves the coordination of urea to palladium(II) chloride, forming a stable complex. The following general reaction scheme illustrates the synthesis:

where R represents the urea moiety. The resulting compound is characterized using spectroscopic techniques such as NMR and IR.

Antitumor Activity

Research has indicated that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent activity against human tumor cell lines, including gastric and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| MRSA | 4 | |

| E. coli | 8 | |

| C. difficile | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It has been reported that palladium complexes can induce oxidative stress in cells, contributing to cytotoxicity.

- Apoptotic Pathways : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

Case Studies

- Antitumor Efficacy : A study conducted on the T98G glioblastoma cell line demonstrated that this compound significantly inhibited cell growth at concentrations as low as 34.7 μM, with accompanying morphological changes indicative of apoptosis.

- Antibacterial Screening : In a preliminary screening against MRSA and E. coli, this compound showed promising results with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Properties

CAS No. |

37500-03-1 |

|---|---|

Molecular Formula |

C2H6Cl2N4O2Pd-2 |

Molecular Weight |

295.42 g/mol |

IUPAC Name |

carbamoylazanide;dichloropalladium |

InChI |

InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4 |

InChI Key |

GKWKYCNRLOJEGI-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.